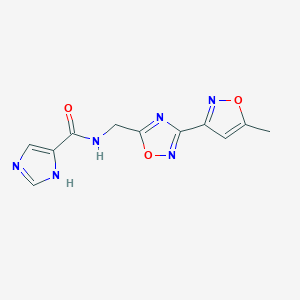

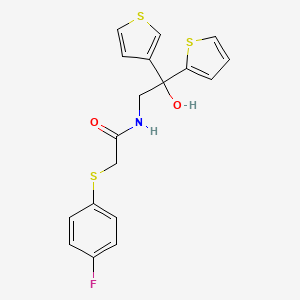

![molecular formula C22H25N3O4 B2859443 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(cyclopropylmethoxy)pyridin-4-yl)methanone CAS No. 2034244-77-2](/img/structure/B2859443.png)

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(cyclopropylmethoxy)pyridin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

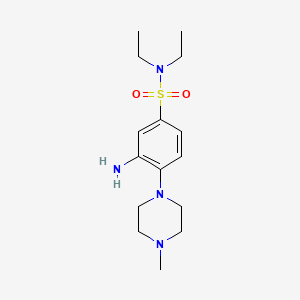

This compound, also known as MLS000834447 or CHEMBL1607617, has a molecular formula of C32H40N2O6 . It is a complex organic compound that contains a piperazine ring substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a pyridin-4-yl methanone group .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. The piperazine ring provides a basic center, the benzo[d][1,3]dioxol-5-ylmethyl group is a common motif in many bioactive compounds, and the pyridin-4-yl methanone group can participate in various chemical reactions .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 548.7 g/mol. It has a computed XLogP3-AA value of 5.1, indicating its lipophilicity. It has 1 hydrogen bond donor count and 7 hydrogen bond acceptor count. The compound has 8 rotatable bonds, suggesting a certain degree of molecular flexibility .

Aplicaciones Científicas De Investigación

Neuropharmacology

This compound has structural similarities to known pharmacological agents and could be used in the study of neuropharmacology . It may interact with various neurotransmitter systems, including dopaminergic and adrenergic receptors . This interaction suggests potential applications in the treatment of neurological disorders such as Parkinson’s disease, where dopamine agonists are a key part of therapy .

Antitumor Activity

The benzo[d][1,3]dioxol moiety is present in several compounds with antitumor properties. This compound could be evaluated for its ability to induce apoptosis or cell cycle arrest in cancer cell lines, similar to related compounds that have shown efficacy against the HeLa cell line .

Memory and Cognition Enhancement

Compounds with this structure have been shown to counteract age-related memory impairment. They can improve memory, attention, and increase the velocity of psychomotor reactions, suggesting a role in enhancing cognitive functions .

Adrenergic Antagonism

The compound’s potential to act as an α2-adrenergic antagonist could make it useful in research into hypertension and other cardiovascular conditions where adrenergic antagonism is beneficial .

Pharmacokinetics and Drug Development

The physicochemical properties of this compound, such as high gastrointestinal absorption, BBB permeability, and inhibition of various cytochrome P450 enzymes, make it a candidate for further pharmacokinetic studies. These studies could inform drug development processes, particularly concerning drug metabolism and distribution .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with dopamine receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control.

Mode of Action

It’s suggested that similar compounds act as dopamine agonists , meaning they mimic the action of dopamine by binding to and activating dopamine receptors.

Pharmacokinetics

The compound is described as a solid , which suggests it could be formulated for oral administration. The compound’s stability at room temperature may also impact its bioavailability.

Result of Action

One study suggests that similar compounds can induce apoptosis and cause cell cycle arrests in certain cell lines , indicating potential antitumor activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity. For instance, this compound is recommended to be stored in a dry environment at 2-8°C , suggesting that moisture and temperature could impact its stability.

Direcciones Futuras

The compound could be further studied for its potential biological activities, given the presence of the piperazine ring and the benzo[d][1,3]dioxol-5-ylmethyl group, which are common motifs in many bioactive compounds. Additionally, its synthesis and chemical reactions could be explored in more detail .

Propiedades

IUPAC Name |

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(cyclopropylmethoxy)pyridin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c26-22(18-5-6-23-21(12-18)27-14-16-1-2-16)25-9-7-24(8-10-25)13-17-3-4-19-20(11-17)29-15-28-19/h3-6,11-12,16H,1-2,7-10,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFYTRLDIPXVNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/no-structure.png)

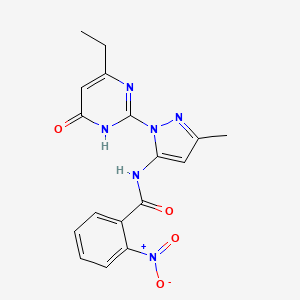

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2859366.png)

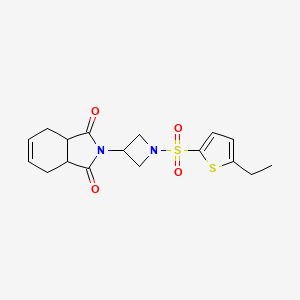

![1-[3-(4-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2859368.png)

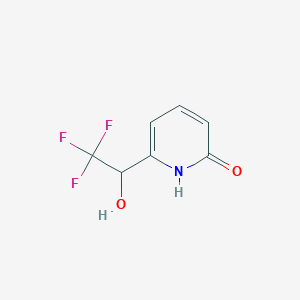

![2-((4-(2,4-di-tert-pentylphenoxy)butyl)thio)-1H-benzo[d]imidazole](/img/structure/B2859371.png)

![2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-5-fluoropyrimidine](/img/structure/B2859372.png)